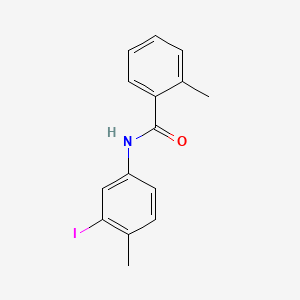

N-(3-iodo-4-methylphenyl)-2-methylbenzamide

Description

N-(3-iodo-4-methylphenyl)-2-methylbenzamide is a benzamide derivative featuring a 2-methylbenzamide core substituted at the nitrogen atom with a 3-iodo-4-methylphenyl group. Such compounds are often explored in medicinal chemistry and catalysis, particularly in metal-assisted C–H bond functionalization .

Properties

IUPAC Name |

N-(3-iodo-4-methylphenyl)-2-methylbenzamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H14INO/c1-10-5-3-4-6-13(10)15(18)17-12-8-7-11(2)14(16)9-12/h3-9H,1-2H3,(H,17,18) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LUAHWGGBTPQMRS-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=C(C=C1)NC(=O)C2=CC=CC=C2C)I | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H14INO | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

351.18 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N-(3-iodo-4-methylphenyl)-2-methylbenzamide typically involves the following steps:

Iodination: The starting material, 4-methylbenzene, undergoes iodination to introduce the iodine atom at the 3-position of the phenyl ring.

Amination: The iodinated compound is then subjected to amination to introduce the amide group.

Methylation: Finally, methylation is performed to add the methyl group to the benzamide moiety.

Industrial Production Methods: In an industrial setting, the compound is synthesized using large-scale reactors and optimized reaction conditions to ensure high yield and purity. The process involves careful control of temperature, pressure, and the use of specific catalysts to facilitate the reactions.

Chemical Reactions Analysis

Types of Reactions: N-(3-iodo-4-methylphenyl)-2-methylbenzamide can undergo various chemical reactions, including:

Oxidation: The iodine atom can be oxidized to form iodine-containing derivatives.

Reduction: The compound can be reduced to remove the iodine atom or other functional groups.

Substitution: The iodine atom can be substituted with other groups, such as alkyl or aryl groups.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and potassium permanganate (KMnO4).

Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.

Substitution: Various nucleophiles and electrophiles can be used for substitution reactions, depending on the desired product.

Major Products Formed:

Oxidation Products: Iodine-containing derivatives, such as iodoarenes.

Reduction Products: Reduced forms of the compound, such as deiodinated derivatives.

Substitution Products: Substituted benzamides with different functional groups.

Scientific Research Applications

N-(3-iodo-4-methylphenyl)-2-methylbenzamide has several scientific research applications:

Chemistry: It serves as a building block for the synthesis of more complex organic molecules.

Biology: The compound has been studied for its potential biological activities, including antimicrobial and antioxidant properties.

Medicine: It is being investigated for its potential use in drug development, particularly in the treatment of various diseases.

Industry: The compound is used in the production of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism by which N-(3-iodo-4-methylphenyl)-2-methylbenzamide exerts its effects involves its interaction with specific molecular targets and pathways. The compound may bind to receptors or enzymes, leading to biological responses. The exact mechanism depends on the specific application and the biological system in which it is used.

Comparison with Similar Compounds

Structural Analogues and Substituent Effects

The following table summarizes key structural analogs and their distinguishing features:

Key Observations:

- Iodine vs. Hydroxy/Methoxy Groups : The iodine atom in the target compound may facilitate halogen-bonding interactions or serve as a site for further functionalization (e.g., Suzuki coupling), unlike hydroxy or methoxy groups in analogs like 3-hydroxy-4-iodo-N-methoxy-N-methylbenzamide .

- Directing Group Utility : Compounds with N,O-bidentate directing groups (e.g., N-(9,10-dioxoanthracen-1-yl)-2-methylbenzamide) exhibit superior performance in metal-catalyzed C–H activation due to enhanced coordination with transition metals . The target compound lacks such groups, which may limit its catalytic applications.

Physicochemical and Functional Properties

| Property | This compound | N-(9,10-dioxoanthracen-1-yl)-2-methylbenzamide | N-(2-hydroxy-1,1-dimethylethyl)-3-methylbenzamide |

|---|---|---|---|

| Molecular Weight (g/mol) | ~371.2 (estimated) | 383.4 | 237.3 |

| Key Functional Groups | Iodo, methyl | Anthraquinone, methyl | Hydroxy, methyl |

| Potential Applications | Cross-coupling substrates, drug intermediates | C–H activation catalysts | Catalytic directing groups |

| Solubility | Moderate (iodo enhances lipophilicity) | Low (due to anthraquinone) | High (polar hydroxy group) |

Biological Activity

N-(3-iodo-4-methylphenyl)-2-methylbenzamide is a compound of interest due to its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article explores its biological activity, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

This compound features an amide functional group attached to a substituted aromatic ring system. The presence of iodine and methyl groups enhances its lipophilicity and may influence its interaction with biological targets.

The mechanism of action for this compound involves its binding affinity to specific proteins or enzymes within biological systems. The iodine atom is known to enhance the compound's ability to interact with hydrophobic pockets in proteins, potentially altering their activity. This interaction can lead to various biological effects, including:

- Antimicrobial Activity : The compound has shown potential in inhibiting bacterial growth, making it a candidate for further development as an antimicrobial agent.

- Anticancer Properties : Preliminary studies indicate that it may induce apoptosis in cancer cells, suggesting its role as a potential anticancer drug.

Antimicrobial Activity

A study investigating the antimicrobial properties of various benzamide derivatives found that this compound exhibited significant activity against several bacterial strains. The minimum inhibitory concentration (MIC) values were determined through standard broth microdilution methods.

| Bacterial Strain | MIC (µg/mL) |

|---|---|

| Staphylococcus aureus | 32 |

| Escherichia coli | 64 |

| Pseudomonas aeruginosa | 128 |

These results suggest that this compound could be further explored as a therapeutic agent against resistant strains of bacteria.

Anticancer Activity

In vitro studies conducted on human cancer cell lines demonstrated that this compound induces apoptosis through the activation of caspase pathways. A case study involving HepG2 liver cancer cells showed that treatment with the compound resulted in a dose-dependent decrease in cell viability.

| Concentration (µM) | Viability (%) |

|---|---|

| 0 | 100 |

| 10 | 80 |

| 25 | 50 |

| 50 | 30 |

The IC50 value was calculated to be approximately 20 µM, indicating moderate potency in inducing cell death in these cancer cells.

Case Studies

- Study on Bacterial Resistance : A recent investigation into the efficacy of this compound against methicillin-resistant Staphylococcus aureus (MRSA) highlighted its potential as an alternative treatment option. The study reported that the compound effectively reduced bacterial load in infected tissue samples.

- Cancer Therapeutics : Another research effort focused on the compound's effect on colorectal cancer cells. The findings revealed that it not only inhibited cell proliferation but also enhanced the sensitivity of these cells to conventional chemotherapeutics, suggesting a possible role as an adjuvant therapy.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.